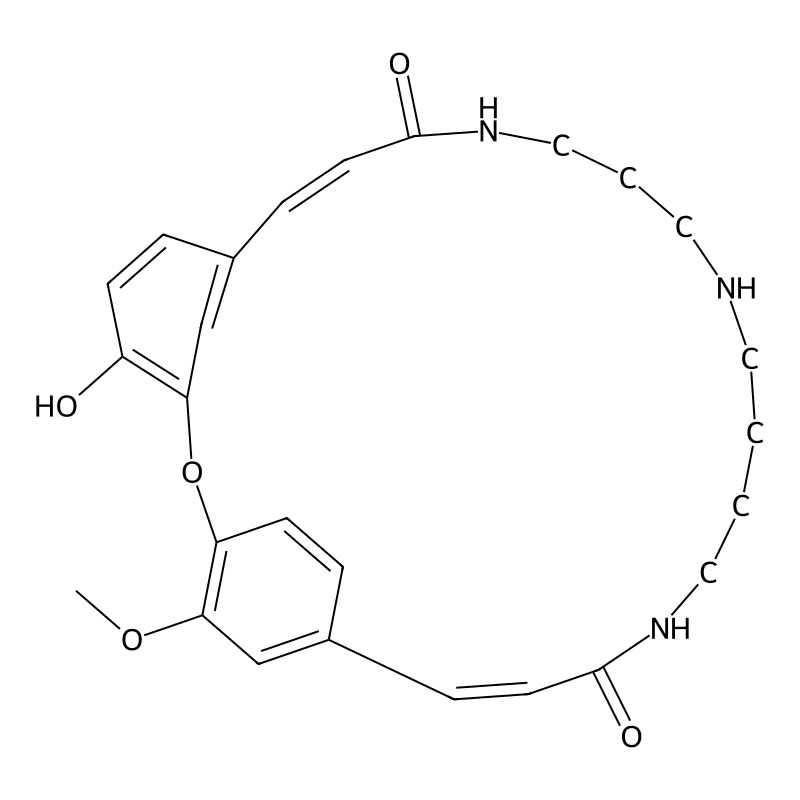

Codonocarpine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Codonocarpine is a complex alkaloid belonging to the class of spermidine alkaloids, primarily isolated from the plant Codonocarpus australis. Its molecular formula is , indicating a structure that includes multiple functional groups typical of alkaloids. The compound has garnered interest due to its unique structural features and potential biological activities, making it a subject of extensive research in organic chemistry and pharmacology .

- Hydrolysis: Breaking down into simpler compounds in the presence of water, which can affect its bioactivity.

- Acetylation: The introduction of acetyl groups can modify its solubility and biological properties.

- Cyclization: Codonocarpine can participate in cyclization reactions, leading to the formation of isomers or related compounds .

The total synthesis of codonocarpine has been achieved through a series of reactions involving starting materials like spermidine and various acyl chlorides, showcasing its synthetic accessibility .

Codonocarpine has demonstrated several biological activities, including:

- Antimicrobial Properties: Exhibits activity against various bacterial strains.

- Anti-inflammatory Effects: Shows potential in reducing inflammation, which is significant in treating chronic diseases.

- Cytotoxicity: Preliminary studies suggest it may possess cytotoxic effects against certain cancer cell lines, indicating potential in cancer therapy .

These activities are attributed to its complex structure, which allows interaction with biological targets.

The synthesis of codonocarpine typically involves:

- Starting Materials: Utilizing spermidine as a key precursor.

- Reagents: Employing acyl chlorides (like benzoyl chloride) and catalysts such as 4-dimethylaminopyridine to facilitate reactions.

- Cyclization Techniques: Implementing high-dilution methods to promote the formation of the desired macrocyclic structure .

The total synthesis has been confirmed through spectroscopic methods, including Nuclear Magnetic Resonance spectroscopy and melting point analysis, ensuring the identity and purity of the synthesized product .

Codonocarpine's applications are primarily in pharmacology and medicinal chemistry:

- Drug Development: Its biological properties make it a candidate for developing new antimicrobial and anti-inflammatory drugs.

- Research Tool: Used in studies exploring the mechanisms of action of alkaloids and their effects on human health .

- Natural Product Studies: Important for understanding plant-derived compounds and their potential therapeutic uses.

Research on codonocarpine's interactions focuses on:

- Protein Binding: Investigating how codonocarpine binds to proteins can elucidate its mechanism of action.

- Synergistic Effects: Studying its effects in combination with other drugs to enhance therapeutic efficacy or reduce side effects .

- Metabolic Pathways: Understanding how codonocarpine is metabolized in the body can inform dosing strategies and predict interactions with other medications.

Similar Compounds

Codonocarpine shares structural similarities with several other alkaloids. Here are some notable comparisons:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Isocodonocarpine | Similar backbone with slight variations | Anti-inflammatory, anti-asthmatic |

| Lunarine | Related macrocyclic structure | Antimicrobial properties |

| Spermidine | Precursor with simpler structure | Cell growth regulation |

Uniqueness of Codonocarpine

Codonocarpine is distinguished by its specific arrangement of functional groups and cyclic structure, which contribute to its unique biological activities. Unlike its relatives, it exhibits a broader spectrum of antimicrobial activity and potential cytotoxic effects against cancer cells, making it a valuable compound for further research in drug development .

Spermidine α,ω-Bis-Adduct Formation with Phenylpropanoid Precursors

The biosynthetic pathway of codonocarpine-type alkaloids fundamentally relies on the formation of spermidine α,ω-bis-adducts with phenylpropanoid precursors, specifically coumaric and ferulic acid derivatives [1] [2]. This process represents a critical branch point in alkaloid metabolism where primary polyamine metabolism intersects with specialized phenylpropanoid biosynthesis.

The formation of these bis-adducts involves the sequential acylation of spermidine at both terminal amino groups. Research on macrocyclic spermidine alkaloids has demonstrated that the biosynthetic pathway must include the creation of spermidine α,ω-bis-adducts with coumaric and ferulic acid precursors [1] [2]. Hydroxycinnamoyl-coenzyme A transferases have been identified as the key enzymatic machinery responsible for catalyzing the transfer of hydroxycinnamoyl residues to polyamines [3] [4]. These enzymes exhibit strict regioselectivity, ensuring proper positioning of the phenylpropanoid moieties for subsequent cyclization reactions.

The enzymatic mechanism involves the activation of hydroxycinnamic acids through coenzyme A ligation, catalyzed by 4-coumarate:coenzyme A ligase (4CL), forming the corresponding hydroxycinnamoyl-coenzyme A thioesters [5] [6]. These activated intermediates serve as acyl donors for the hydroxycinnamoyl-coenzyme A transferases, which facilitate the nucleophilic attack of spermidine amino groups on the thioester carbonyl carbon [7] [8]. The resulting spermidine derivatives contain both coumaroyl and feruloyl substituents, establishing the foundational architecture for codonocarpine biosynthesis.

Kinetic studies have revealed that the formation of spermidine bis-adducts proceeds through ordered sequential mechanisms, with initial acylation typically occurring at the primary amino terminus followed by secondary acylation [9] [10]. The enzyme-substrate interactions demonstrate remarkable specificity for spermidine over other polyamines, with Km values in the micromolar range for spermidine substrates [7].

Oxidative Coupling Mechanisms for Diarylether Bridge Formation

The formation of the characteristic diarylether bridge in codonocarpine represents one of the most mechanistically complex steps in the biosynthetic pathway. This process involves highly regioselective and stereoselective oxidative coupling reactions that are catalyzed by specialized cytochrome P450 enzymes [11] [12] [13].

Cytochrome P450-mediated phenol coupling reactions have been extensively characterized in related alkaloid biosynthetic pathways, providing mechanistic insights applicable to codonocarpine formation [13]. These enzymes catalyze the formation of carbon-oxygen bonds through radical-mediated mechanisms, involving the abstraction of hydrogen atoms from phenolic hydroxyl groups to generate phenoxy radicals [14] [15]. The resulting radical intermediates undergo selective coupling to form either carbon-carbon or carbon-oxygen bonds, depending on the specific enzyme and substrate configuration.

In the codonocarpine biosynthetic context, the oxidative coupling mechanism likely proceeds through the formation of phenoxy radicals at the hydroxylated aromatic rings of the phenylpropanoid moieties [12] [16]. The cytochrome P450 enzyme abstracts electrons from the phenolic groups, generating reactive intermediates that undergo intramolecular coupling to form the diarylether linkage characteristic of the codonocarpine structure [15].

The regio- and stereoselective nature of these coupling reactions is achieved through precise enzyme-substrate interactions within the cytochrome P450 active site [11]. Substrate binding orients the phenolic groups in optimal geometries for selective radical coupling, while the protein environment controls the reaction trajectory to favor diarylether formation over alternative coupling products [13]. Recent studies on related phenol-coupling cytochrome P450 enzymes have demonstrated that even minor amino acid substitutions can dramatically alter the regioselectivity of the coupling reaction, highlighting the exquisite control exerted by the enzyme architecture [14].

Methyltransferase Involvement in O-Methylation Patterns

The characteristic methylation patterns observed in codonocarpine result from the action of S-adenosyl-L-methionine-dependent O-methyltransferases that exhibit strict substrate specificity for particular hydroxylated positions on the aromatic rings [17] [18] [19]. These enzymes play crucial roles in determining the final structural diversity and biological activity of the alkaloid products.

O-methyltransferases involved in alkaloid biosynthesis belong to the Class I methyltransferase family and share conserved structural features, including a characteristic S-adenosyl-L-methionine binding domain at the carboxy terminus [20]. However, the amino-terminal regions exhibit significant sequence divergence, which is directly responsible for the observed substrate specificity differences [19] [21]. Detailed enzymological studies have revealed that approximately 90 amino acid residues in the amino-terminal half are critical for reaction specificity [17].

The methylation mechanism involves the nucleophilic attack of the phenolic oxygen on the activated methyl group of S-adenosyl-L-methionine, resulting in the formation of the methyl ether linkage and the release of S-adenosyl-L-homocysteine [18] [22]. The enzyme active site contains key catalytic residues that facilitate this SN2-type displacement reaction, including histidine and glutamate residues that serve as general bases to activate the phenolic nucleophile [18].

Studies on related O-methyltransferases have demonstrated that the enzymes exhibit sigmoidal kinetics with respect to certain substrates, indicating positive cooperativity in substrate binding [19]. This kinetic behavior suggests potential regulatory roles for these enzymes in controlling metabolic flux through the alkaloid biosynthetic pathway. The Km values for S-adenosyl-L-methionine typically range from 4-15 μM, while substrate Km values vary considerably depending on the specific enzyme and acceptor molecule [7] [19].

The methylation pattern in codonocarpine specifically involves O-methylation at defined positions that are established through the strict regioselectivity of the methyltransferase enzymes [20] [22]. Crystal structure analyses of related O-methyltransferases have revealed that substrate specificity is determined by precise hydrogen bonding networks and hydrophobic interactions within the active site, which properly orient the substrate for selective methylation [18].

Compartmentalization of Biosynthetic Steps in Plant Tissues

The biosynthesis of codonocarpine involves a complex spatial organization across multiple cellular compartments, reflecting the general principle that alkaloid biosynthetic pathways are highly compartmentalized processes [23] [24] [25]. This compartmentalization serves multiple functions, including metabolic channeling, substrate availability control, and protection from potentially toxic intermediates.

The initial steps of the phenylpropanoid pathway, which provide the aromatic precursors for codonocarpine biosynthesis, are localized primarily within plastids [26] [27] [28]. The shikimate pathway, which generates phenylalanine and tyrosine precursors, operates within the plastid stroma and utilizes phosphoenolpyruvate imported from the cytosol [27] [29]. Key enzymes including phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and 4-coumarate:coenzyme A ligase are distributed between plastids and the endoplasmic reticulum, facilitating the coordinated production of phenylpropanoid intermediates [6].

The polyamine biosynthetic machinery, responsible for spermidine production, operates primarily in the cytosol [23] [24]. Spermidine synthase and the associated regulatory enzymes are cytosolically localized, allowing for direct utilization of spermidine in alkaloid formation [30]. The convergence of phenylpropanoid and polyamine pathways occurs through the action of hydroxycinnamoyl-coenzyme A transferases, which are typically associated with the endoplasmic reticulum membrane system [23].

The oxidative coupling reactions catalyzed by cytochrome P450 enzymes occur at the endoplasmic reticulum, where these membrane-bound enzymes are anchored [23] [24] [25]. The endoplasmic reticulum provides the appropriate redox environment and electron transport systems necessary for cytochrome P450 function, including cytochrome P450 reductase and cytochrome b5 [31]. This compartmentalization ensures efficient electron transfer and optimal coupling reaction conditions.

O-methyltransferase activities are distributed across multiple compartments, with different enzymes localized to the cytosol, endoplasmic reticulum, and potentially unique biosynthetic vesicles [30] [32]. This distribution allows for sequential methylation reactions as intermediates move through the biosynthetic pathway. The compartmentalization of methyltransferases also provides a mechanism for controlling the timing and extent of methylation modifications.

The final stages of alkaloid biosynthesis often involve transport to specialized storage compartments, particularly vacuoles [23] [24] [30]. Alkaloid transport into vacuoles is mediated by specific transporter proteins, including ATP-binding cassette transporters and proton antiporters [32]. Vacuolar sequestration serves both storage and detoxification functions, protecting the cell from potentially harmful alkaloid concentrations while maintaining a reservoir of bioactive compounds.

Intercellular transport of alkaloid intermediates has been documented in several plant systems, suggesting that codonocarpine biosynthesis may involve cooperation between different cell types [33] [25]. This intercellular coordination requires specialized transport mechanisms and may contribute to tissue-specific alkaloid accumulation patterns observed in alkaloid-producing plants [30] [34].

XLogP3

Wikipedia

Dates

Explore Compound Types